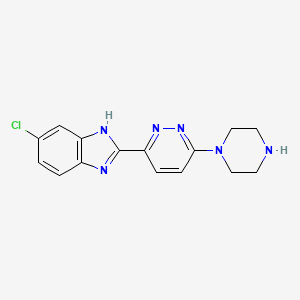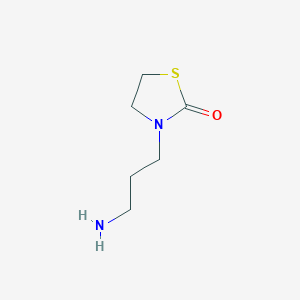![molecular formula C14H15NO B8625173 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)](/img/structure/B8625173.png)
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both a hydroxyl group and an ethylbenzyl group in its structure makes this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) typically involves the reaction of 4-hydroxypyridine with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group or the ethylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with target proteins, while the ethylbenzyl group can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4-Hydroxypyridine: Lacks the ethylbenzyl group, making it less hydrophobic and potentially less active in certain biological systems.
3-Benzyl-4-hydroxypyridine: Similar structure but with a benzyl group instead of an ethylbenzyl group, which may affect its reactivity and biological activity.
3-(4-Methylbenzyl)-4-hydroxypyridine: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and interactions.
Uniqueness: 4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI) is unique due to the presence of the ethylbenzyl group, which enhances its hydrophobicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
3-[(4-ethylphenyl)methyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-5-12(6-4-11)9-13-10-15-8-7-14(13)16/h3-8,10H,2,9H2,1H3,(H,15,16) |
InChIキー |
CHXYIDRAMVTCFD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2=CNC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(2-Cyanoaziridin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B8625166.png)


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)


